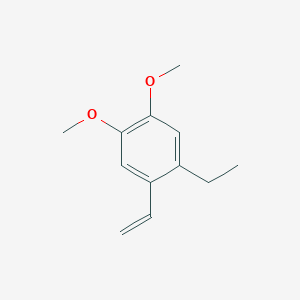

1-Ethyl-4,5-dimethoxy-2-vinylbenzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

1-ethenyl-2-ethyl-4,5-dimethoxybenzene |

InChI |

InChI=1S/C12H16O2/c1-5-9-7-11(13-3)12(14-4)8-10(9)6-2/h5,7-8H,1,6H2,2-4H3 |

InChI Key |

AROIGOIHDJUKKR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1C=C)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for 1 Ethyl 4,5 Dimethoxy 2 Vinylbenzene

Established Synthetic Routes to 1-Ethyl-4,5-dimethoxy-2-vinylbenzene

The construction of this compound is typically achieved through sequential functionalization of an aromatic core. The order of these transformations is critical to ensure the desired regiochemistry.

Multi-Step Synthesis from Readily Available Aromatic Precursors

A logical synthetic pathway often commences with a commercially available, appropriately substituted benzene (B151609) derivative. The overarching strategy involves the sequential introduction of the required functional groups, paying close attention to the directing effects of the substituents at each stage. youtube.comlumenlearning.com A plausible retrosynthetic analysis suggests that the vinyl group is best installed in the final steps due to its potential reactivity in electrophilic aromatic substitution reactions.

A hypothetical multi-step synthesis could begin with 1,2-dimethoxybenzene (B1683551) (veratrole). The synthesis would proceed as follows:

Friedel-Crafts Acylation: Introduction of an acetyl group via Friedel-Crafts acylation of veratrole with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This would yield 3,4-dimethoxyacetophenone.

Reduction of the Ketone: The acetyl group is then reduced to an ethyl group. This can be achieved through methods like the Wolff-Kishner or Clemmensen reduction. libretexts.org Catalytic hydrogenation over a palladium catalyst is also an effective method for reducing aryl alkyl ketones to the corresponding alkylbenzenes. libretexts.org This step would produce 1-ethyl-3,4-dimethoxybenzene.

Formylation: Introduction of a formyl group (an aldehyde) ortho to the ethyl group. This can be challenging due to the directing effects of the existing substituents. However, ortho-lithiation directed by one of the methoxy (B1213986) groups, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF), could achieve this transformation.

Vinylation: The final step would be the conversion of the aldehyde to a vinyl group, which will be discussed in more detail in section 2.1.3.

The order of these steps is crucial for achieving the desired substitution pattern. lumenlearning.comyoutube.com

Strategies Involving Functionalization of Dimethoxybenzene Cores

Syntheses in this category leverage the directing effects of the methoxy groups on a dimethoxybenzene starting material. The two methoxy groups are ortho, para-directing and activating, which can be exploited to introduce other substituents in specific positions. For instance, starting with 1,2-dimethoxybenzene, electrophilic substitution reactions can be employed to introduce the ethyl and a precursor to the vinyl group.

Research has shown the utility of substituted benzaldehydes, including those with dimethoxy groups, as precursors in various condensation reactions to form complex molecules. tandfonline.comresearchgate.netchemrxiv.orgresearchgate.net This highlights the general strategy of using a functionalized dimethoxybenzene core and building upon it. The key challenge lies in controlling the regioselectivity of the successive additions of the ethyl group and the vinyl group precursor.

Introduction of the Vinyl Moiety (e.g., Wittig-type reactions, olefination)

The introduction of the vinyl group is a critical transformation in the synthesis of this compound. wikipedia.org The Wittig reaction is a premier method for converting aldehydes and ketones into alkenes. wikipedia.orgmnstate.edu This reaction involves the use of a phosphorus ylide, also known as a Wittig reagent, which reacts with a carbonyl compound to form a carbon-carbon double bond. chegg.commasterorganicchemistry.com

In the context of synthesizing the target compound, the precursor would be 2-ethyl-4,5-dimethoxybenzaldehyde. This aldehyde would be reacted with methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), a common Wittig reagent for introducing a methylene (B1212753) group. wikipedia.org The reaction proceeds through a betaine (B1666868) intermediate or a [2+2] cycloaddition to form an oxaphosphetane, which then collapses to yield the desired alkene (the vinylbenzene derivative) and triphenylphosphine (B44618) oxide. wikipedia.orgmasterorganicchemistry.com

The general scheme for a Wittig reaction is as follows:

Ylide Formation: A triphenylphosphonium salt is deprotonated by a strong base (e.g., n-butyllithium) to form the phosphorus ylide. masterorganicchemistry.com

Reaction with Carbonyl: The ylide attacks the carbonyl carbon of the aldehyde, leading to the formation of the alkene. mnstate.edu

Alternative olefination methods, such as the Horner-Wadsworth-Emmons reaction, could also be employed, which often offer advantages in terms of the ease of removal of byproducts.

Stereochemical Considerations in Vinyl Group Formation

While the introduction of a terminal vinyl group (CH=CH2) from an aldehyde does not present issues of E/Z isomerism, the stereochemistry of the Wittig reaction is a significant consideration when substituted ylides are used. The geometry of the resulting alkene is dependent on the nature of the ylide. organic-chemistry.org

Non-stabilized ylides (where the R group on the ylide is an alkyl group) typically lead to the formation of (Z)-alkenes. organic-chemistry.org

Stabilized ylides (where the R group is an electron-withdrawing group) generally yield (E)-alkenes. organic-chemistry.org

These stereochemical outcomes are a result of the kinetics of the reaction and the relative stabilities of the intermediates. wikipedia.org For the synthesis of this compound, where a simple methylene group is being introduced, these considerations are not directly applicable to the product itself, but are a fundamental aspect of the versatility of Wittig-type reactions in organic synthesis.

Advanced Synthetic Approaches to Substituted Vinylbenzenes and Dimethoxy Aromatics

Beyond the classical synthetic sequences, more advanced methodologies can be envisioned for the synthesis of complex vinylbenzenes.

Catalytic Dehydrogenation of Ethyl-Substituted Aromatics

An alternative and industrially significant method for the formation of a vinyl group is the catalytic dehydrogenation of an ethyl-substituted aromatic compound. rsc.org This process is the cornerstone of industrial styrene (B11656) production from ethylbenzene. In a laboratory setting, this could be applied to a precursor like 1,2-diethyl-4,5-dimethoxybenzene (B1643982) to selectively dehydrogenate one of the ethyl groups.

The reaction is typically carried out at high temperatures over a metal oxide catalyst, such as iron(III) oxide promoted with potassium oxide. The process involves the removal of two hydrogen atoms from the ethyl group to form a double bond.

Catalytic Dehydrogenation of an Ethyl Group

| Reactant | Product | Catalyst | Conditions |

|---|

While powerful, this method can suffer from side reactions, including cracking and coke formation, which can deactivate the catalyst. rsc.org The selectivity for dehydrogenating only one of two ethyl groups would also need to be carefully controlled. Furthermore, the synthesis of the 1,2-diethyl-4,5-dimethoxybenzene precursor would itself be a multi-step process.

Palladium-Catalyzed Cross-Coupling Reactions in Vinylbenzene Synthesis

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. nobelprize.org These methods are widely employed for the synthesis of vinylarenes due to their high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups. nobelprize.org The general mechanism for these reactions typically begins with the generation of an organopalladium complex from an organic halide and a Pd(0) catalyst, which then reacts with a nucleophilic partner. nobelprize.org

Several named reactions fall under this category, including the Heck, Suzuki, Stille, and Negishi couplings, which have revolutionized the synthesis of complex organic molecules, including pharmaceuticals and materials. nobelprize.org In the context of synthesizing this compound, a plausible approach would involve the coupling of a suitably functionalized benzene ring with a vinyl group donor.

A hypothetical Heck reaction, for instance, could be employed. The Heck reaction typically involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. nih.gov For the target molecule, a potential precursor would be 2-iodo-1-ethyl-4,5-dimethoxybenzene, which could be reacted with ethylene (B1197577) gas or a vinyl surrogate.

Hypothetical Heck Reaction Pathway:

Precursor: 2-Iodo-1-ethyl-4,5-dimethoxybenzene

Coupling Partner: Ethylene

Catalyst: Palladium(II) acetate (B1210297) (Pd(OAc)₂)

Ligand: Triphenylphosphine (PPh₃)

Base: Triethylamine (Et₃N)

Solvent: Dimethylformamide (DMF)

The reaction mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by insertion of the ethylene into the aryl-palladium bond. A subsequent β-hydride elimination step forms the desired vinyl group and regenerates a palladium hydride species, which, in the presence of the base, reforms the active Pd(0) catalyst to complete the catalytic cycle. nih.gov The choice of catalyst, ligand, and solvent is crucial for optimizing the reaction yield and selectivity. Polar solvents like acetonitrile (B52724) or dimethylformamide have been shown to enhance reaction efficiency in similar systems. organic-chemistry.org

Similarly, a Suzuki coupling could be envisioned, reacting an aryl halide or triflate precursor with a vinylboronic acid or ester. nobelprize.org This approach often offers the advantage of using non-toxic boron reagents and mild reaction conditions.

Table of Representative Palladium Catalysts and Ligands

| Catalyst/Precatalyst | Common Ligands | Typical Applications |

|---|---|---|

| Palladium(II) Acetate (Pd(OAc)₂) | Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine | Heck, Suzuki, and other cross-coupling reactions |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | - (Ligand is part of the complex) | Suzuki, Stille, and Sonogashira couplings |

| Bis(triphenylphosphine)palladium(II) Dichloride (PdCl₂(PPh₃)₂) | - (Ligand is part of the complex) | Heck and Suzuki couplings, especially with aryl iodides organic-chemistry.org |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Xantphos, SPhos, Buchwald Ligands | Broad applicability in C-C and C-N bond formation |

Organocatalytic Methods for Vinylbenzene Construction

Organocatalysis utilizes small organic molecules to accelerate chemical reactions and has emerged as a powerful tool in asymmetric synthesis. mdpi.com Unlike metal-based catalysts, organocatalysts are typically less toxic and less sensitive to air and moisture. However, the direct construction of a vinyl group on an aromatic ring via organocatalysis, analogous to cross-coupling reactions, is not a standard transformation.

Instead, organocatalysis could be strategically employed in a multi-step synthesis of this compound. For example, an organocatalyst could be used to construct a key side-chain intermediate which is then converted to the vinyl group in a subsequent step.

A potential, though indirect, route could involve an organocatalytic aldol (B89426) or Knoevenagel condensation reaction on a precursor like 2-ethyl-4,5-dimethoxybenzaldehyde.

Hypothetical Organocatalytic Route:

Step 1 (Knoevenagel Condensation): Reaction of 2-ethyl-4,5-dimethoxybenzaldehyde with an active methylene compound, such as malonic acid or cyanoacetic acid, catalyzed by a basic organocatalyst like piperidine (B6355638) or proline. This would form a substituted cinnamic acid derivative.

Step 2 (Decarboxylation/Elimination): The product from step 1 could then undergo further chemical modification, such as decarboxylation, to yield the final vinylbenzene product.

This approach highlights the different strategic role of organocatalysis, which excels at creating specific functional groups and stereocenters rather than direct C(sp²)-C(sp²) bond formations typical of palladium catalysis for vinylarene synthesis. nih.gov The development of organocatalytic methods that can directly vinylate arenes remains a significant challenge in synthetic chemistry.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of this compound involves evaluating potential routes based on criteria such as atom economy, waste reduction, energy efficiency, and the use of safer chemicals. nih.govebin.pub

Key Green Chemistry Considerations:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Palladium-catalyzed cross-coupling reactions can have high atom economy, although the ligands and bases contribute to the waste stream.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Both the palladium-catalyzed and organocatalytic routes adhere to this principle, using small amounts of catalyst to generate large quantities of product. nih.gov

Safer Solvents and Reagents: The choice of solvent is critical. While solvents like DMF are effective for cross-coupling, they are also toxic. Green chemistry encourages the use of safer alternatives like water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even solvent-free conditions where possible. mdpi.comnih.gov Some organocatalytic reactions can be performed under solvent-free conditions. chemrxiv.org

Waste Reduction (E-Factor): The E-Factor (Environmental Factor) is the mass ratio of waste to the desired product. A lower E-Factor signifies a greener process. Routes that minimize the use of protecting groups, stoichiometric reagents, and solvent-intensive purification steps will have a more favorable E-Factor. semanticscholar.org

Comparative Analysis of Synthetic Routes:

| Green Chemistry Metric | Palladium-Catalyzed Route (e.g., Heck) | Organocatalytic Route (Multi-step) |

|---|---|---|

| Atom Economy | Potentially high, but depends on the specific reaction (e.g., Heck vs. Suzuki). | Generally lower due to the multi-step nature involving condensation and elimination steps. |

| Catalyst | Highly efficient but uses a heavy metal (Palladium), which has toxicity and cost concerns. Catalyst recovery is desirable. | Uses metal-free, often biodegradable, and less toxic small organic molecules. |

| Solvents | Often requires polar aprotic solvents (e.g., DMF, NMP) which can be hazardous. | Can sometimes be run in greener solvents (water, ethanol) or under solvent-free conditions. mdpi.comchemrxiv.org |

| Number of Steps | Potentially a single step from an advanced precursor. | Typically requires multiple steps (e.g., condensation followed by elimination/decarboxylation). |

| Overall "Greenness" | Efficient and direct, but suffers from metal contamination and potentially hazardous solvents. | Benefits from a metal-free catalyst but may be less efficient overall due to multiple steps and lower atom economy. |

Chemical Reactivity and Mechanistic Transformations of 1 Ethyl 4,5 Dimethoxy 2 Vinylbenzene

Electrophilic Aromatic Substitution (EAS) Reactions of the Aromatic Ring

The benzene (B151609) ring of 1-Ethyl-4,5-dimethoxy-2-vinylbenzene is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of four electron-donating substituents: two methoxy (B1213986) groups, an ethyl group, and a vinyl group. These groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. vanderbilt.educhemistrytalk.org The general mechanism for EAS involves a two-step process: the initial attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation known as an arenium ion (or sigma complex), followed by the deprotonation of this intermediate to restore aromaticity. chemistrytalk.orguobabylon.edu.iq

Regioselectivity and Directing Effects of Ethyl and Dimethoxy Substituents

The regiochemical outcome of EAS reactions on a polysubstituted benzene ring is determined by the cumulative directing effects of the substituents already present. ucalgary.ca In the case of this compound, all four substituents are activating and classified as ortho, para-directors. libretexts.orglibretexts.orgpressbooks.pub This means they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves.

The directing power of these groups generally follows the order: -OCH₃ > -CH=CH₂ > -CH₂CH₃. The methoxy groups are the most powerful activating groups due to their ability to donate electron density via resonance, involving the lone pairs on the oxygen atom. libretexts.orglibretexts.org The ethyl group is a weak activator, donating electron density primarily through an inductive effect. libretexts.orglibretexts.org

To predict the site of substitution, we must consider the available positions on the ring (C3 and C6) and the combined influence of the four directing groups:

Ethyl group (at C1): Directs to C2 (ortho, blocked), C6 (ortho), and C4 (para, blocked).

Vinyl group (at C2): Directs to C1 (ortho, blocked), C3 (ortho), and C5 (para, blocked).

Methoxy group (at C4): Directs to C3 (ortho) and C5 (ortho, blocked).

Methoxy group (at C5): Directs to C4 (ortho, blocked) and C6 (ortho).

The directing effects converge on the two unsubstituted carbons, C3 and C6.

Position C3 is activated by the ortho-directing effect of the vinyl group at C2 and the ortho-directing effect of the methoxy group at C4.

Position C6 is activated by the ortho-directing effect of the ethyl group at C1 and the ortho-directing effect of the methoxy group at C5.

Given that the methoxy groups are the strongest activators, their influence is paramount. Both C3 and C6 are ortho to a methoxy group. However, steric hindrance can also play a role. Position C6 is flanked by a methoxy group and an ethyl group, while C3 is flanked by a vinyl group and a methoxy group. The relative steric bulk of the ethyl versus the vinyl group, as well as the specific electrophile used, would influence the final product ratio between substitution at C3 and C6.

| Substituent | Position | Activating/Deactivating Effect | Directing Effect | Favored Positions for Substitution |

|---|---|---|---|---|

| -CH₂CH₃ (Ethyl) | C1 | Weakly Activating (Inductive) | Ortho, Para | C6 |

| -CH=CH₂ (Vinyl) | C2 | Activating (Resonance) | Ortho, Para | C3 |

| -OCH₃ (Methoxy) | C4 | Strongly Activating (Resonance) | Ortho, Para | C3 |

| -OCH₃ (Methoxy) | C5 | Strongly Activating (Resonance) | Ortho, Para | C6 |

Kinetic and Thermodynamic Aspects of EAS

Kinetics: The rate of electrophilic aromatic substitution is highly dependent on the nature of the substituents on the benzene ring. Activating, electron-donating groups increase the rate of reaction by stabilizing the transition state leading to the arenium ion intermediate. ulethbridge.ca This stabilization lowers the activation energy of the rate-determining step, which is the formation of the arenium ion. uobabylon.edu.iq Since this compound possesses four activating groups, it is expected to undergo EAS reactions at a significantly faster rate than benzene or even monosubstituted activated benzenes like anisole or toluene.

Formation and Stability of Arenium Ion Intermediates

The regioselectivity of an EAS reaction is a direct consequence of the relative stabilities of the possible arenium ion intermediates that can be formed. libretexts.org For this compound, attack at positions C3 and C6 leads to the most stable arenium ions because the positive charge can be effectively delocalized by the powerful resonance-donating methoxy groups.

Attack at C3: The resulting arenium ion is stabilized by resonance, with key contributing structures placing the positive charge on C2 and C4. When the positive charge is on C4, it is directly adjacent to the methoxy group at C4, which can donate a lone pair of electrons to create an additional, highly stable resonance structure where all atoms (except hydrogen) have a full octet. This significantly stabilizes the intermediate.

Attack at C6: Similarly, attack at this position generates an arenium ion where the positive charge is delocalized onto C1 and C5. The methoxy group at C5 provides powerful resonance stabilization when the positive charge resides on C5.

The arenium ions resulting from attack at C3 and C6 are more stable than any other potential intermediates. The ability of the methoxy groups to delocalize the positive charge through resonance is the dominant stabilizing factor, reinforcing the observed ortho, para-directing effect. libretexts.orgyoutube.com

Reactions Involving the Vinyl Moiety

The vinyl group (-CH=CH₂) is an alkene functionality and undergoes characteristic addition and oxidation reactions, often independently of the aromatic ring.

Oxidation Reactions (e.g., Epoxidation, Dihydroxylation, Cleavage)

The electron-rich double bond of the vinyl group is susceptible to attack by various oxidizing agents. The presence of electron-donating groups on the aromatic ring can further increase the nucleophilicity of the double bond. mdpi.com

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will convert the vinyl group into an epoxide (oxirane). This reaction forms 2-(1-ethyl-4,5-dimethoxyphenyl)oxirane. Epoxidation of substituted styrenes is a well-established transformation. nih.govmasterorganicchemistry.com

Dihydroxylation: This reaction converts the alkene into a vicinal diol (a glycol). Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (KMnO₄). wikipedia.orglibretexts.org This would yield 1-(1-ethyl-4,5-dimethoxyphenyl)ethane-1,2-diol.

Oxidative Cleavage: The double bond can be completely cleaved by ozonolysis (O₃) followed by a workup step. A reductive workup (e.g., with zinc metal or dimethyl sulfide) will yield an aldehyde, in this case, 1-ethyl-4,5-dimethoxy-2-benzaldehyde, and formaldehyde. An oxidative workup (e.g., with hydrogen peroxide) would yield a carboxylic acid, 1-ethyl-4,5-dimethoxy-2-benzoic acid, and carbon dioxide.

| Reaction Type | Typical Reagent(s) | Product |

|---|---|---|

| Epoxidation | m-CPBA | 2-(1-Ethyl-4,5-dimethoxyphenyl)oxirane |

| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂O | 1-(1-Ethyl-4,5-dimethoxyphenyl)ethane-1,2-diol |

| Ozonolysis (Reductive Workup) | 1. O₃ 2. Zn/H₂O or DMS | 1-Ethyl-4,5-dimethoxy-2-benzaldehyde and Formaldehyde |

| Ozonolysis (Oxidative Workup) | 1. O₃ 2. H₂O₂ | 1-Ethyl-4,5-dimethoxy-2-benzoic acid and Carbon Dioxide |

Reduction Reactions (e.g., Hydrogenation to Ethylbenzene Analogues)

The vinyl group can be selectively reduced to an ethyl group without affecting the aromatic ring under standard catalytic hydrogenation conditions. This transformation is typically achieved using molecular hydrogen (H₂) gas in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). mdpi.com The reaction is generally clean and high-yielding. The product of this reaction is 1,2-diethyl-4,5-dimethoxybenzene (B1643982). Under more forceful conditions (higher pressure and temperature), the aromatic ring can also be hydrogenated. google.com However, selective reduction of the vinyl group is readily achievable. mdpi.com

Cycloaddition Reactions (e.g., Diels-Alder, Oxa-[4+2] Cycloadditions)

The vinyl group of this compound, in conjunction with the electron-rich aromatic ring, can participate in cycloaddition reactions. The electronic nature of the styrene (B11656) system, enriched by two methoxy groups, makes it a candidate for various pericyclic reactions, most notably the Diels-Alder reaction, where it can formally act as the 4π-electron component (the diene).

In a typical Diels-Alder reaction, a conjugated diene reacts with a substituted alkene (the dienophile) to form a substituted cyclohexene. wikipedia.org For a styrene derivative to act as the diene, the reaction generally requires specific conditions, such as thermal activation, to overcome the aromatic stabilization. The electron-donating methoxy groups on the benzene ring increase the electron density of the styrene system, making it more reactive towards electron-deficient dienophiles in what is known as a normal electron-demand Diels-Alder reaction. researchgate.netmasterorganicchemistry.com

Research on thermal dehydrogenative Diels-Alder reactions of styrenes has shown that they can react with alkyne dienophiles at high temperatures to afford naphthalene derivatives after a subsequent oxidation step. nih.gov This suggests that this compound could potentially react with potent dienophiles under forcing conditions to yield highly substituted cyclohexene or aromatic adducts. For instance, reaction with an electron-poor dienophile like maleic anhydride would be expected to proceed, driven by the complementary electronic nature of the reactants.

Furthermore, vinylbenzene derivatives have been shown to participate in solid-phase Diels-Alder reactions. Studies have indicated that styrenes bearing electron-donating substituents, such as a 4-methoxy group, are more reactive in these cycloadditions. researchgate.net This enhanced reactivity supports the potential for this compound to serve as the diene component.

The hetero-Diels-Alder reaction, a variant where one or more carbon atoms in the diene or dienophile is replaced by a heteroatom, is another potential transformation. wikipedia.orgnih.gov For example, an oxa-[4+2] cycloaddition would involve the vinylbenzene system reacting with a carbonyl compound or another oxygen-containing dienophile. These reactions are often promoted by Lewis acids to activate the dienophile. nih.gov

Below is a table summarizing potential Diels-Alder reactions involving this compound as the diene component.

| Dienophile | Reaction Type | Expected Product Class | Conditions |

| Maleic Anhydride | Normal Electron-Demand Diels-Alder | Substituted Tetrahydrophthalic Anhydride | Thermal |

| Dimethyl Acetylenedicarboxylate | Dehydrogenative Diels-Alder | Substituted Naphthalene | High Temperature, Oxidative |

| N-Phenylmaleimide | Normal Electron-Demand Diels-Alder | Substituted Phthalimide Adduct | Thermal |

| Diethyl azodicarboxylate | Hetero-Diels-Alder | Substituted Dihydropyridazine | Thermal or Lewis Acid Catalysis |

Radical Reactions of the Vinyl Group

The vinyl group in this compound is susceptible to radical reactions, including polymerization and radical addition. The presence of the aromatic ring stabilizes adjacent radical intermediates, facilitating these transformations.

Radical Polymerization: Similar to styrene, this compound can undergo radical polymerization to form a polystyrene derivative. The reaction is initiated by a radical initiator, which adds to the vinyl group to form a stabilized benzylic radical. This radical then propagates by adding to subsequent monomer units. The electron-donating methoxy groups on the aromatic ring can influence the polymerization rate and the properties of the resulting polymer.

Radical Addition: The double bond of the vinyl group can undergo atom transfer radical addition (ATRA). For instance, a synergetic copper/photoredox catalysis system can be used for the ATRA of thiosulfonates to styrenes, allowing for the construction of new carbon-sulfur bonds. nih.gov This methodology is applicable to a wide range of styrenes, including those with electron-donating substituents.

Photoredox catalysis also enables the addition of aldehyde-derived radicals to styrenes. researchgate.netnih.gov In these reactions, a radical generated from an aldehyde adds to the styrene double bond, forming a new benzylic radical. This intermediate can then be oxidized to a carbocation and trapped by a nucleophile, leading to a difunctionalized product. The efficiency of such reactions is often enhanced by electron-donating groups on the styrene ring, which stabilize the intermediate carbocation. researchgate.net

The table below outlines representative radical reactions at the vinyl group.

| Reaction Type | Reagents | Catalyst/Initiator | Product Type |

| Radical Polymerization | Monomer units | AIBN, Benzoyl Peroxide | Polystyrene derivative |

| Atom Transfer Radical Addition (ATRA) | Thiosulfonates | Copper/Photoredox Catalyst | β-Thiosulfonylated Styrene |

| Acyl Radical Addition | Aldehydes, Nucleophiles | Photoredox Catalyst | Difunctionalized Alkylbenzene |

Transformations at the Dimethoxy Groups

The two methoxy groups on the aromatic ring of this compound are key functional handles that can be chemically modified, primarily through ether cleavage reactions.

Ether Cleavage Reactions (e.g., Demethylation)

The cleavage of aryl methyl ethers to the corresponding phenols (demethylation) is a common and important transformation in organic synthesis. wikipedia.org For this compound, this would yield the corresponding catechol or hydroquinone (B1673460) derivatives.

Several reagents are known to effect the demethylation of aromatic ethers. Boron tribromide (BBr₃) is a powerful and widely used Lewis acid for this purpose. It coordinates to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group in an SN2 reaction.

Selective demethylation can be a challenge when multiple methoxy groups are present. The selectivity can be influenced by steric hindrance and the electronic environment. In some cases, methoxy groups ortho to other substituents can be cleaved preferentially. For example, Friedel-Crafts acylation conditions using aluminum chloride on 2,6-dimethoxyphenol have been shown to induce selective cleavage of one of the methoxy groups. nih.gov

Oxidative demethylation is another important strategy. Reagents like ceric ammonium nitrate (CAN) are effective for the oxidation of electron-rich dimethoxybenzene derivatives to the corresponding quinones, a process that inherently involves the cleavage of the ether bonds. researchgate.net Fungal peroxygenases have also been shown to catalyze the oxidative cleavage of dimethoxybenzenes. nih.gov

| Reagent | Conditions | Product Type | Notes |

| Boron Tribromide (BBr₃) | Anhydrous solvent (e.g., CH₂Cl₂) | Catechol derivative | Non-selective, cleaves both methoxy groups |

| Ceric Ammonium Nitrate (CAN) | Acetonitrile (B52724)/Water | Benzoquinone derivative | Oxidative demethylation |

| Aluminum Chloride (AlCl₃) / Acyl Chloride | Reflux | Acylated Catechol | Selective demethylation/acylation |

| Polymer-supported Sulfonamides / TfOH | Dioxane | Catechol derivative | Acid-catalyzed cleavage with carbocation scavenger kiesslinglab.com |

Modification or Functionalization of Methoxy Chains

Direct modification of the methyl group of an aromatic methoxy ether is challenging. The more common strategy for functionalizing the alkoxy chain involves a two-step process:

Demethylation: Cleavage of the methyl ether to the corresponding phenol, as described in section 3.3.1.

Re-alkylation: The resulting phenolic hydroxyl group(s) can then be re-alkylated using an appropriate alkylating agent (e.g., an alkyl halide or tosylate) under basic conditions (e.g., using K₂CO₃ or NaH).

This two-step sequence allows for the introduction of a wide variety of functionalized chains in place of the original methyl groups. For example, after demethylation to the catechol, reaction with 1-bromo-3-chloropropane could be used to install a chloropropyl chain, which could then be used for further synthetic manipulations. This approach provides a versatile route to a diverse range of derivatives from the parent dimethoxy compound.

Other Significant Chemical Transformations and Derivatization Strategies

Beyond the reactions targeting the vinyl and methoxy groups, this compound can undergo other important transformations at the vinyl group and the aromatic ring, allowing for extensive derivatization.

Epoxidation: The electron-rich double bond of the vinyl group can be readily converted to an epoxide. This transformation can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-CPBA) or through catalytic methods. Asymmetric epoxidation of styrenes has been extensively studied, providing routes to chiral styrene oxides which are valuable synthetic intermediates. nih.govpnas.orgnih.gov

Hydroboration-Oxidation: The vinyl group can be hydrated in an anti-Markovnikov fashion using the hydroboration-oxidation reaction. wikipedia.org Treatment with a borane source (e.g., BH₃·THF) followed by oxidative workup (H₂O₂, NaOH) yields the corresponding primary alcohol, 2-(1-ethyl-4,5-dimethoxyphenyl)ethanol. youtube.com The regioselectivity is governed by steric and electronic factors, with the boron atom preferentially adding to the terminal carbon of the vinyl group. redalyc.orgacs.org The presence of electron-donating methoxy groups can influence the regioselectivity of this reaction. acs.org

Heck Reaction: The Mizoroki-Heck reaction allows for the formation of carbon-carbon bonds at the vinyl group. nih.govsctunisie.org As a styrene derivative, this compound can be coupled with aryl or vinyl halides in the presence of a palladium catalyst. This reaction typically proceeds with high stereoselectivity to afford the (E)-alkene product, providing a powerful method for extending the conjugated system. nih.govresearchgate.net

Electrophilic Aromatic Substitution: The benzene ring, being highly activated by two electron-donating methoxy groups and an ethyl group, is susceptible to electrophilic aromatic substitution. msu.edulibretexts.org These activating groups are ortho-, para-directing. Given the substitution pattern, the most likely position for further substitution (e.g., halogenation, nitration, Friedel-Crafts acylation) would be the C-6 position, which is ortho to the ethyl group and para to one of the methoxy groups.

| Reaction Type | Reagents | Product |

| Epoxidation | m-CPBA | 2-(1-Ethyl-4,5-dimethoxyphenyl)oxirane |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 2-(1-Ethyl-4,5-dimethoxyphenyl)ethanol |

| Heck Reaction | Aryl Halide, Pd Catalyst, Base | (E)-1-Ethyl-4,5-dimethoxy-2-(2-arylvinyl)benzene |

| Bromination | Br₂, FeBr₃ | 6-Bromo-1-ethyl-4,5-dimethoxy-2-vinylbenzene |

Polymerization Science and Macromolecular Architectures Based on 1 Ethyl 4,5 Dimethoxy 2 Vinylbenzene

Homopolymerization Behavior of 1-Ethyl-4,5-dimethoxy-2-vinylbenzene

The homopolymerization of this compound can be achieved through various mechanisms, each offering distinct control over the polymer's molecular architecture. The substituents on the vinylbenzene ring play a crucial role in the reactivity of the monomer and the stability of the propagating species.

Radical Polymerization Mechanisms and Kinetics

Radical polymerization of vinyl monomers like this compound proceeds via the classical steps of initiation, propagation, and termination. The kinetics of radical polymerization are complex, with the basic reactions including initiator decomposition, chain initiation, propagation, and termination by either disproportionation or combination. acs.org

The kinetics of free-radical polymerization can be studied using techniques such as dilatometry to monitor the change in volume upon polymerization. cmu.edu For a typical radical polymerization of a substituted styrene (B11656), the rate of polymerization can be described by the following equation:

Rp = kp[M][P•]

where Rp is the rate of propagation, kp is the propagation rate constant, [M] is the monomer concentration, and [P•] is the concentration of propagating radicals. The propagation rate constant is a function of both monomer and radical reactivity. cmu.edu

Anionic Polymerization Characterization

Anionic polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights and narrow molecular weight distributions, often leading to "living" polymers. wikipedia.org This method is particularly suitable for vinyl monomers with substituents that can stabilize the propagating carbanion. Styrene and its derivatives are classic examples of monomers that undergo living anionic polymerization. acs.orgtandfonline.com

The presence of the aromatic ring in this compound allows for the delocalization and stabilization of the negative charge of the propagating carbanion. semanticscholar.org The electron-donating methoxy (B1213986) groups are expected to increase the electron density on the phenyl ring, which could potentially influence the rate of initiation and propagation. Anionic polymerization of methoxy-substituted divinylbenzenes has been shown to proceed in a living manner, yielding polymers with predictable molecular weights and narrow polydispersity indices (Mw/Mn < 1.1). researchgate.net

The characterization of polymers produced by anionic polymerization typically involves techniques such as size exclusion chromatography (SEC) to determine the molecular weight and molecular weight distribution. For a living polymerization, a linear relationship between the number-average molecular weight (Mn) and monomer conversion is expected.

Controlled/Living Polymerization Methodologies

Controlled/living polymerization techniques offer a means to synthesize polymers with predetermined molecular weights, low polydispersity, and complex architectures. cmu.edu Among these methods, Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are widely used for styrene and its derivatives.

In ATRP of substituted styrenes, the rate of polymerization and the degree of control are influenced by the electronic nature of the substituents. Monomers with electron-donating substituents, such as the methoxy groups in this compound, tend to polymerize slower than those with electron-withdrawing groups. cmu.edu This is attributed to the influence of the substituent on both the propagation rate constant and the equilibrium constant for the atom transfer process. cmu.edu Despite the slower rates, ATRP can be successfully employed to produce well-defined polymers from such monomers.

RAFT polymerization is another versatile controlled radical polymerization method that can be applied to a wide range of monomers, including substituted styrenes. The choice of the RAFT agent is crucial for achieving good control over the polymerization.

Copolymerization with Other Monomers

Copolymerization of this compound with other monomers allows for the synthesis of materials with a wide range of properties. The reactivity of the monomer in copolymerization is a key factor in determining the composition and microstructure of the resulting copolymer.

Reactivity Ratios and Monomer Sequence Distribution

The concept of reactivity ratios is fundamental to understanding the composition of copolymers. The reactivity ratios, r1 and r2, describe the relative preference of a propagating radical to add to its own monomer (r1) versus the comonomer (r2). The product of the reactivity ratios (r1r2) provides insight into the monomer sequence distribution. ekb.eg

While specific reactivity ratios for this compound are not documented in the literature, data from copolymerization of other substituted styrenes can offer a predictive framework. For the copolymerization of styrene (M1) with a substituted styrene (M2), the reactivity ratios are influenced by the electronic and steric effects of the substituent. In the case of copolymerization with a monomer like styrene or methyl methacrylate, the electron-donating nature of the dimethoxy groups in this compound would be expected to influence the values of the reactivity ratios.

For example, in a hypothetical copolymerization with styrene, if both r1 and r2 are less than 1, the copolymer will have a tendency towards alternation. If one reactivity ratio is significantly higher than the other, the copolymer will be enriched in the more reactive monomer.

Table 1: Hypothetical Reactivity Ratios for Copolymerization of this compound (M₁)

| Comonomer (M₂) | r₁ (Hypothetical) | r₂ (Hypothetical) | r₁ * r₂ | Expected Copolymer Structure |

|---|---|---|---|---|

| Styrene | 0.8 | 1.1 | 0.88 | Random |

| Methyl Methacrylate | 0.4 | 0.5 | 0.20 | Tendency to alternate |

Note: The values in this table are hypothetical and are intended for illustrative purposes only, based on general trends for substituted styrenes.

Synthesis of Alternating Copolymers

The synthesis of perfectly alternating copolymers is a specialized area of polymer chemistry. Alternating copolymers can be formed when the product of the reactivity ratios (r1r2) is close to zero. nih.gov This often occurs in systems where one monomer is electron-rich and the other is electron-poor.

Given the electron-rich nature of this compound due to the methoxy groups, it is a good candidate for alternating copolymerization with electron-deficient monomers such as maleic anhydride or N-substituted maleimides. In such systems, a charge-transfer complex may form between the two monomers, leading to a highly alternating structure.

The synthesis of alternating copolymers can often be achieved through conventional radical polymerization under appropriate conditions. nih.gov Controlled radical polymerization techniques can also be employed to synthesize well-defined alternating block copolymers. d-nb.info

Graft Copolymerization and Block Copolymer Synthesis

The synthesis of complex macromolecular architectures such as graft and block copolymers from this compound can be achieved through various controlled polymerization techniques. These methods allow for the precise design of polymers with tailored structures and functionalities.

Graft Copolymers: Graft copolymers feature a main polymer backbone with one or more side chains (grafts) that are structurally distinct. Three primary strategies are employed for their synthesis: "grafting-from," "grafting-onto," and "grafting-through". mdpi.com

Grafting-from: In this approach, a polymer backbone is functionalized with initiator sites. The polymerization of the graft chains, using this compound as the monomer, is then initiated from these sites.

Grafting-onto: This method involves attaching pre-synthesized polymer chains (the grafts) to a polymer backbone containing reactive sites.

Grafting-through: This technique involves the (co)polymerization of macromonomers, which are polymer chains with a polymerizable group at one end. mdpi.com

Radiation-induced grafting is another powerful technique for creating graft copolymers, where irradiation of a base polymer generates radicals that can initiate the polymerization of a monomer like this compound. scispace.com

Block Copolymers: Block copolymers consist of two or more distinct polymer chains (blocks) linked covalently. mdpi.comscu.ac.ir Their synthesis relies heavily on controlled or "living" polymerization methods, which proceed with minimal termination or chain transfer reactions. cmu.edu This allows for the sequential addition of different monomers to create well-defined block structures. cmu.edu

Common controlled polymerization techniques applicable to vinyl monomers like this compound include:

Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile method for synthesizing well-defined block copolymers from vinyl monomers. cmu.eduharth-research-group.org A macroinitiator, the first block, can be used to initiate the polymerization of the second monomer, forming a diblock copolymer. nih.gov

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT polymerization is another powerful technique for controlling the synthesis of block copolymers with narrow molecular weight distributions. mdpi.commdpi.com

Nitroxide-Mediated Polymerization (NMP): NMP is suitable for the polymerization of styrenic monomers, making it a relevant technique for this compound. cmu.edumdpi.com A polystyrene-based macroinitiator can be used to initiate the polymerization of a second monomer block. cmu.edu

The combination of different polymerization mechanisms is also a valuable strategy for creating block copolymers from monomers that cannot be polymerized by the same method. scu.ac.ir

Table 1: Overview of Polymerization Techniques for Copolymer Synthesis This table is interactive. You can sort and filter the data.

| Technique | Copolymer Type | Description | Key Features |

|---|---|---|---|

| Grafting-from | Graft | Polymerization of graft chains is initiated from a functionalized backbone. | Allows for high graft density. |

| Grafting-onto | Graft | Pre-formed polymer chains are attached to a backbone. | Graft chains can be fully characterized before attachment. |

| Grafting-through | Graft | (Co)polymerization of macromonomers. | Precise control over graft chain length. mdpi.com |

| ATRP | Block | Controlled radical polymerization using a transition metal catalyst. | Versatile for a wide range of vinyl monomers. cmu.eduharth-research-group.org |

| RAFT | Block | Controlled radical polymerization using a chain transfer agent. | Tolerant to a variety of functional groups. mdpi.com |

| NMP | Block | Controlled radical polymerization mediated by a stable nitroxide radical. | Particularly effective for styrenic monomers. cmu.edu |

Structure-Property Relationships in Poly(this compound) and its Copolymers

The physical and chemical properties of polymers derived from this compound are directly linked to the monomer's structure, the resulting polymer's architecture, and the influence of its substituents.

The substituents on the vinylbenzene ring—one ethyl group and two methoxy groups—play a crucial role in the polymerization behavior of this compound.

Electronic Effects: The two methoxy groups (-OCH₃) are electron-donating groups. They increase the electron density on the aromatic ring and, to some extent, on the vinyl group through resonance. This can affect the reactivity of the monomer in radical and ionic polymerizations. In radical copolymerization, the reactivity of substituted vinylbenzenes is influenced by the electronic nature of the ring substituents. nih.govresearchgate.net

Steric Effects: The ethyl group (-CH₂CH₃) and the methoxy groups at positions 1, 4, and 5 introduce steric hindrance around the vinyl group. This bulkiness can influence the rate of propagation during polymerization by making it more difficult for incoming monomers to approach the growing polymer chain end. This can lead to lower polymerization rates compared to less substituted styrenes.

The structure of the this compound repeating unit has a significant impact on the macroscopic properties of the resulting homopolymer and its copolymers.

Glass Transition Temperature (Tg): The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The bulky and rigid nature of the substituted benzene (B151609) ring in the polymer backbone restricts segmental motion. This leads to a higher Tg compared to polymers with more flexible side chains. For comparison, the Tg of polystyrene is around 100°C. The presence of the ethyl and dimethoxy substituents on the phenyl ring in poly(this compound) would be expected to further increase the Tg due to increased steric hindrance and chain rigidity. Several factors, including molecular weight and measurement method, can influence reported Tg values.

Thermal Stability: The thermal stability of a polymer is influenced by the nature of its chemical bonds and side groups. researchgate.netresearchgate.net The degradation of polymers based on substituted vinylbenzenes typically involves chain scission and depolymerization. The presence of the methoxy and ethyl groups can affect the degradation mechanism and the onset temperature of decomposition. The thermal stability of copolymers is often investigated using thermogravimetric analysis (TGA). researchgate.netresearchgate.net

Table 2: Glass Transition Temperatures of Related Polystyrenes This table is interactive. You can sort and filter the data.

| Polymer Repeating Unit | Substituents | Tg (°C) |

|---|---|---|

| Styrene | None | 100 |

| 4-Acetoxystyrene | -OCOCH₃ | 116 |

| 4-Bromostyrene | -Br | 118 |

| 2,4-Dimethylstyrene | 2,4-di(-CH₃) | 112 |

| 4-Ethoxystyrene | 4-O-CH₂CH₃ | 86 |

| This compound | 1-Et, 4,5-di(OMe) | (Estimated > 100) |

Linear vs. Branched: Linear polymers consist of a single, unbranched chain. Branched architectures, such as graft copolymers, have side chains extending from a central backbone. Graft copolymers often exhibit different solution and melt properties, such as lower viscosity compared to their linear analogues of similar molecular weight, due to their more compact structure. mdpi.com

Block Copolymers: The performance of block copolymers is dominated by their ability to self-assemble into ordered nanostructures (e.g., lamellae, cylinders, spheres). This microphase separation arises from the thermodynamic incompatibility of the constituent blocks. scu.ac.ir By incorporating blocks of poly(this compound) with other polymer blocks (e.g., a rubbery polymer), it is possible to create materials like thermoplastic elastomers, where the glassy domains of the substituted polystyrene would act as physical crosslinks. nasa.gov

Design and Synthesis of Functional Polymeric Materials

The unique chemical structure of this compound offers opportunities for the design of specialized polymeric materials with advanced functions.

Conjugated polymers are characterized by a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons. This structure imparts unique electronic and optical properties, making them suitable for applications in devices like LEDs, solar cells, and sensors. sigmaaldrich.com

While poly(this compound) itself is not a conjugated polymer due to the saturated aliphatic backbone formed during vinyl polymerization, its electron-rich dimethoxybenzene side groups offer potential for creating functional electronic materials.

Precursors for Conjugated Systems: The polymer could serve as a precursor that undergoes post-polymerization reactions to introduce conjugation into the backbone or side chains.

Copolymerization: this compound can be copolymerized with other monomers that are known to form conjugated systems. For instance, copolymers incorporating electron-rich units like dialkoxybenzodithiophene have been synthesized to create materials with specific electronic properties. researchgate.net The inclusion of the this compound unit could be used to tune the solubility, morphology, and electronic energy levels of the final conjugated copolymer.

Host Materials: The polymer could act as a host matrix for dispersing active electronic or photonic molecules, with the polar methoxy groups potentially improving compatibility and dispersion. The development of functionalized monomers is crucial for creating novel conjugated polymers with designed structures and properties for specific applications. sigmaaldrich.com The glass transition temperature is also a critical property for conjugated polymers, as it affects the morphological stability and performance of electronic devices. scispace.com

High-Performance Specialty Polymers

There is currently no publicly available scientific literature or research data on the synthesis or properties of high-performance specialty polymers derived from this compound. Searches of academic and patent databases did not yield any studies describing the homopolymerization or copolymerization of this specific monomer to create polymers with specialized, high-performance characteristics. Consequently, there are no research findings or data tables to present regarding its application in this area.

Cross-linked Networks and Hydrogels

There is no available scientific literature or research data concerning the development of cross-linked networks or hydrogels using this compound as a monomer or cross-linking agent. Scientific database searches yielded no results on the investigation of this compound for the formation of three-dimensional polymer networks or water-swellable hydrogel materials. As a result, there is no information on reaction methodologies, network properties, or the performance of such materials.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of 1-Ethyl-4,5-dimethoxy-2-vinylbenzene. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, the connectivity of all atoms can be unambiguously established. The following data is predicted based on established substituent effects on benzene (B151609) rings.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic, vinyl, ethyl, and methoxy (B1213986) protons. The electron-donating nature of the methoxy and alkyl groups influences the chemical shifts of the aromatic protons, causing them to appear at relatively shielded (upfield) positions.

The two aromatic protons (H-3 and H-6) would appear as singlets due to the lack of adjacent protons for spin-spin coupling. The vinyl group protons will present a characteristic AMX spin system with distinct coupling constants for geminal, cis, and trans relationships. The ethyl group protons will show a classic quartet and triplet pattern.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~6.85 | s (singlet) | - |

| H-6 | ~6.95 | s (singlet) | - |

| Vinyl CH | ~6.70 | dd (doublet of doublets) | Jtrans = ~17.6, Jcis = ~10.9 |

| Vinyl CH2 (trans to aryl) | ~5.75 | d (doublet) | Jtrans = ~17.6 |

| Vinyl CH2 (cis to aryl) | ~5.25 | d (doublet) | Jcis = ~10.9 |

| OCH3 (at C-4) | ~3.88 | s (singlet) | - |

| OCH3 (at C-5) | ~3.85 | s (singlet) | - |

| Ethyl CH2 | ~2.60 | q (quartet) | J = ~7.5 |

The ¹³C NMR spectrum provides information on all unique carbon environments within the molecule. The spectrum is expected to show ten distinct signals: six for the aromatic ring carbons (four substituted and two proton-bearing) and four for the substituent carbons (vinyl, ethyl, and methoxy). The chemical shifts of the aromatic carbons are heavily influenced by the oxygen atoms of the methoxy groups, which cause significant deshielding of the directly attached carbons (C-4 and C-5).

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~135.0 |

| C-2 | ~130.0 |

| C-3 | ~112.0 |

| C-4 | ~148.5 |

| C-5 | ~149.0 |

| C-6 | ~110.0 |

| Vinyl CH | ~136.0 |

| Vinyl CH2 | ~114.0 |

| OCH3 (at C-4) | ~56.0 |

| OCH3 (at C-5) | ~55.8 |

| Ethyl CH2 | ~29.0 |

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. Key expected correlations include:

The vinyl CH proton showing cross-peaks with the two vinyl CH₂ protons.

The ethyl CH₂ protons showing a cross-peak with the ethyl CH₃ protons.

No correlations would be observed for the aromatic singlets (H-3, H-6) or the methoxy singlets, confirming their isolation from other proton environments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. rsc.org It would confirm the following assignments:

H-3 with C-3.

H-6 with C-6.

Each vinyl proton with its respective vinyl carbon.

The methoxy protons with the methoxy carbons.

The ethyl CH₂ and CH₃ protons with their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range (2-3 bond) correlations, which piece together the molecular skeleton. rsc.org Expected key correlations to confirm the substitution pattern would include:

The ethyl CH₂ protons to C-1, C-2, and C-6 of the aromatic ring.

The vinyl CH proton to C-1, C-2, and C-3 of the aromatic ring.

The aromatic proton H-3 to C-1, C-2, C-4, and C-5.

The methoxy protons at C-4 to the C-4 carbon.

The methoxy protons at C-5 to the C-5 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be useful to confirm the spatial arrangement of the substituents. For instance, a NOESY correlation would be expected between the vinyl CH proton and the aromatic proton at H-3, and between the ethyl CH₂ protons and the aromatic proton at H-6.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups within the molecule based on their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be dominated by absorptions corresponding to its key structural features.

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. spectroscopyonline.com

Aliphatic C-H Stretch: The C-H stretching vibrations of the ethyl and methoxy groups are expected just below 3000 cm⁻¹.

C=C Stretches: The spectrum will feature two types of C=C stretching bands. The vinyl C=C stretch is expected around 1630 cm⁻¹, while the aromatic ring C=C stretching vibrations typically appear as a pair of bands around 1600 cm⁻¹ and 1475 cm⁻¹. spectroscopyonline.compressbooks.pub

C-O-C Ether Stretches: Aryl alkyl ethers display characteristic strong C-O-C stretching bands. An asymmetric stretch is expected in the 1275-1200 cm⁻¹ region, and a symmetric stretch is expected around 1050-1010 cm⁻¹. spectroscopyonline.compressbooks.publibretexts.org

Out-of-Plane Bending: The substitution pattern on the benzene ring (1,2,4,5-tetrasubstituted) would give rise to a characteristic C-H out-of-plane bending ("wagging") vibration in the 900-850 cm⁻¹ region. The vinyl group also has strong out-of-plane bending modes, typically near 990 cm⁻¹ and 910 cm⁻¹.

Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong |

| Vinyl C=C Stretch | ~1630 | Medium |

| Aromatic C=C Stretch | ~1600 and ~1475 | Medium-Strong |

| Asymmetric C-O-C Stretch | 1275 - 1200 | Strong |

| Symmetric C-O-C Stretch | 1050 - 1010 | Strong |

| Vinyl C-H Out-of-Plane Bend | ~990 and ~910 | Strong |

Vibrational spectroscopy can, in principle, be used to study the conformational isomers (rotamers) of this compound. The primary sources of conformational flexibility are the rotation around the single bonds connecting the ethyl and vinyl groups to the aromatic ring.

Different rotational orientations can lead to subtle but measurable shifts in the vibrational frequencies of the C-H bending modes and the C-C stretching modes associated with these substituents. For a molecule like styrene (B11656), the planarity of the vinyl group with respect to the ring is a key conformational feature. acs.org By comparing experimental spectra with theoretical calculations for different conformers, it is possible to determine the most stable conformation in a given state (gas, liquid, or solid). Temperature-dependent IR or Raman studies could also reveal the presence of multiple conformers in equilibrium, as the relative intensities of bands corresponding to different rotamers would change with temperature.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

UV-Vis spectroscopy is a powerful technique for investigating compounds with chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The analysis of this compound by UV-Vis spectroscopy would focus on the electronic transitions within its conjugated system.

The primary chromophore in this compound is the vinylbenzene (styrene) moiety. The absorption of UV radiation by this system excites electrons from lower-energy molecular orbitals to higher-energy ones. The most significant of these are the π → π* transitions, where an electron from a π bonding orbital is promoted to a π* antibonding orbital. shu.ac.uklibretexts.org

The vinyl group (-CH=CH₂) is conjugated with the benzene ring, creating an extended π-electron system. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Compared to unconjugated benzene, this extended conjugation shifts the absorption maximum (λmax) to longer wavelengths, a phenomenon known as a bathochromic or red shift. youtube.com

Furthermore, the benzene ring is substituted with an ethyl group and two methoxy groups. These alkyl and alkoxy groups act as auxochromes—substituents that, while not chromophores themselves, modify the absorption characteristics of the main chromophore. youtube.comslideshare.net

Ethyl Group (-CH₂CH₃): This alkyl group has a weak electron-donating effect (hyperconjugation) that can cause a small bathochromic shift.

Methoxy Groups (-OCH₃): The oxygen atoms in the methoxy groups possess lone pairs of electrons that can be delocalized into the aromatic ring's π system (a +M or mesomeric effect). This increased electron density and extension of the conjugated system further lowers the HOMO-LUMO energy gap, leading to a significant bathochromic shift compared to styrene or ethyl-vinylbenzene.

Therefore, the principal π → π* transition for this compound is expected to occur at a longer wavelength than that of styrene (λmax ≈ 245 nm).

The polarity of the solvent can influence the UV-Vis absorption spectrum of a molecule. For π → π* transitions, an increase in solvent polarity typically stabilizes both the ground state and the excited state. However, the excited state is generally more polar and is stabilized to a greater extent, leading to a small bathochromic (red) shift. youtube.com

Changes in the absorption intensity (molar absorptivity, ε) are also observed and are termed hyperchromic (intensity increase) or hypochromic (intensity decrease) shifts. youtube.comyoutube.comcleanenergywiki.org These effects can arise from solvent-solute interactions that may alter the geometry of the molecule or the probability of the electronic transition. youtube.combbec.ac.in For instance, specific interactions like hydrogen bonding between a protic solvent and the methoxy groups could influence the electronic distribution and, consequently, the absorption intensity.

The table below illustrates the expected solvatochromic effects on the primary π → π* transition of this compound in solvents of varying polarity.

Interactive Data Table: Hypothetical Solvent Effects on λmax

| Solvent | Polarity Index | Expected λmax (nm) | Expected Shift Type |

| n-Hexane | 0.1 | ~255 | Reference |

| Diethyl Ether | 2.8 | ~257 | Bathochromic |

| Acetonitrile (B52724) | 5.8 | ~259 | Bathochromic |

| Ethanol | 4.3 | ~260 | Bathochromic |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight and elemental formula of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry can measure the m/z of an ion to several decimal places. libretexts.org This high precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. uky.edumestrelabcn.com For this compound, the molecular formula is C₁₂H₁₆O₂. Using the precise masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O), the expected monoisotopic mass can be calculated with high accuracy. This experimental value would serve to confirm the chemical formula. youtube.comresearchgate.net

Interactive Data Table: HRMS Data for [M]⁺ of C₁₂H₁₆O₂

| Parameter | Value |

| Molecular Formula | C₁₂H₁₆O₂ |

| Nominal Mass | 192 Da |

| Monoisotopic Mass (Calculated) | 192.11503 Da |

| Required Mass Accuracy (typical) | < 5 ppm |

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) which then undergoes fragmentation. The analysis of these fragment ions provides a "fingerprint" that helps to confirm the molecular structure. The fragmentation of this compound is expected to follow predictable pathways based on the stability of the resulting carbocations and radicals.

Key expected fragmentation pathways include:

Benzylic Cleavage: The most common fragmentation for alkylbenzenes is the cleavage of the bond beta to the aromatic ring. thieme-connect.dedocbrown.info For the ethyl group, this would involve the loss of a methyl radical (•CH₃) to form a highly stable, resonance-stabilized benzylic cation. This fragment is often the base peak (most abundant ion) in the spectrum of ethylbenzene derivatives. pearson.com

Fragmentation of Methoxy Groups: Aromatic ethers can fragment through the loss of a methyl radical (•CH₃) from a methoxy group, followed by the loss of a neutral carbon monoxide (CO) molecule. miamioh.edu Another common pathway is the loss of formaldehyde (CH₂O). researchgate.net

The table below outlines the plausible major fragments for this compound.

Interactive Data Table: Predicted Mass Fragments

| m/z (Daltons) | Proposed Ion Structure | Fragmentation Pathway |

| 192 | [C₁₂H₁₆O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 177 | [C₁₁H₁₃O₂]⁺ | M⁺˙ - •CH₃ (Benzylic cleavage) |

| 162 | [C₁₀H₁₀O₂]⁺˙ | M⁺˙ - CH₂=CH₂ (McLafferty-like rearrangement) |

| 147 | [C₉H₇O₂]⁺ | tricliniclabs.com⁺ - CH₂O |

Chromatographic Techniques for Purity and Mixture Analysis

Chromatography is essential for separating the components of a mixture and for determining the purity of a compound. nih.gov For a moderately polar and volatile compound like this compound, both gas and liquid chromatography would be suitable.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. tdi-bi.com The compound would be vaporized and separated on a capillary column. A nonpolar or mid-polarity stationary phase, such as one based on 5% phenyl polysiloxane (e.g., HP-5MS), would be appropriate. pragolab.cz Separation is based on the compound's boiling point and its interaction with the stationary phase. tdi-bi.com GC coupled with a mass spectrometer (GC-MS) is particularly powerful, providing both separation and structural identification of the main compound and any impurities. jordilabs.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment. wikipedia.org A reversed-phase (RP-HPLC) method would be the most common choice. uhplcs.comlibretexts.org In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as water/acetonitrile or water/methanol. wikipedia.org More nonpolar compounds interact more strongly with the stationary phase and have longer retention times. This technique would effectively separate this compound from more polar or less polar impurities.

Interactive Data Table: Exemplar Chromatographic Conditions

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection | Purpose |

| GC | 5% Phenyl Polysiloxane | Helium | MS, FID | Purity, Impurity ID |

| HPLC | C18 (Octadecylsilane) | Acetonitrile/Water Gradient | UV (at λmax) | Purity, Quantitation |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. For a compound with the molecular structure of "this compound," GC-MS would provide critical information on its purity, molecular weight, and fragmentation pattern, which aids in structural elucidation.

Research Findings and Methodology

Given the absence of direct studies, a proposed GC-MS method would be based on methodologies used for similar aromatic hydrocarbons. The analysis would involve injecting a vaporized sample into a gas chromatograph, where it is separated based on its boiling point and interaction with a stationary phase within a capillary column. As the separated components exit the column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio.

A suitable capillary column for this analysis would likely be a non-polar or semi-polar column, such as one coated with 5% phenyl methyl siloxane. nih.gov The temperature of the column would be programmed to start at a lower temperature and gradually increase to ensure the separation of any potential impurities from the target compound. nih.gov The mass spectrometer would typically be operated in electron-impact (EI) mode, which provides reproducible fragmentation patterns that can be compared to spectral libraries, although a specific library entry for this compound may not exist.

The expected mass spectrum of "this compound" would show a molecular ion peak corresponding to its molecular weight. Key fragmentation patterns would likely involve the loss of methyl groups (CH₃) from the methoxy substituents and the loss of an ethyl group (C₂H₅).

Below is a table outlining a potential GC-MS methodology for the analysis of "this compound."

| Parameter | Suggested Condition | Purpose |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar | Provides good separation for a wide range of aromatic compounds. |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) | Inert gas to carry the sample through the column. |

| Injection Mode | Split/Splitless | To introduce a small, representative sample onto the column. |

| Injector Temperature | 250 °C | Ensures complete vaporization of the sample. |

| Oven Program | Initial temp. 80°C, ramp at 10°C/min to 250°C, hold for 5 min | To separate compounds with different boiling points. |

| MS Detector | Electron Impact (EI) at 70 eV | Standard ionization technique for generating reproducible mass spectra. |

| Mass Range | 40-400 amu | To detect the molecular ion and key fragments of the compound. |

Computational and Theoretical Investigations of 1 Ethyl 4,5 Dimethoxy 2 Vinylbenzene

Prediction and Simulation of Spectroscopic Parameters

Time-Dependent DFT (TD-DFT) for Electronic Excitation Energies and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This technique calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. For a molecule like 1-Ethyl-4,5-dimethoxy-2-vinylbenzene, TD-DFT can elucidate how the ethyl, dimethoxy, and vinyl substituents on the benzene (B151609) ring influence its photophysical properties.

The calculations would reveal the primary electronic transitions, such as π→π* transitions characteristic of aromatic systems. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. For instance, in studies of other D-π-A (Donor-π-Acceptor) small molecules containing dimethoxy vinylbenzene units, the HOMO and LUMO energy levels were found to be approximately -5.32 eV and -3.26 eV, respectively. researchgate.netmdpi.com These values are critical for determining the electronic band gap, which was estimated to be around 2.06 eV for a related compound. researchgate.netmdpi.com Such calculations for this compound would predict its absorption maxima (λmax) and help understand its color and photochemical reactivity.

Table 1: Representative TD-DFT Data for a Related Dimethoxy Vinylbenzene Derivative

| Parameter | Value |

|---|---|

| HOMO Energy | -5.32 eV |

| LUMO Energy | -3.26 eV |

| Band Gap (Eg) | 2.06 eV |

| Maximum Absorbance (λmax) | ~515 nm |

Data derived from studies on a D-π-A molecule incorporating a dimethoxy vinylbenzene unit. researchgate.netmdpi.com

Mechanistic Elucidation of Reactions through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is indispensable for understanding the detailed mechanisms of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, a complete picture of the reaction pathway can be constructed. For reactions involving this compound, such as polymerization, oxidation, or cycloaddition, DFT can clarify the step-by-step process at a molecular level. rsc.orgacs.org

A key aspect of mechanistic studies is the identification of the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which determines the reaction rate. For reactions involving substituted styrenes, such as an Fe(III)-catalyzed amidomethylation, DFT calculations have been used to locate transition states and compute these barriers. rsc.org For example, in an intramolecular aza-Prins reaction of a styrene (B11656) derivative, a low energy barrier of 7.0 kcal mol−1 was calculated, indicating a facile cyclization process. rsc.org Similar calculations for this compound would identify the most plausible reaction mechanisms by comparing the energy barriers of competing pathways.

The solvent in which a reaction occurs can significantly influence its mechanism and rate. Computational models can account for these effects using either implicit or explicit solvation models. In DFT studies on the trifluoromethylation and oximation of aryl-substituted ethylenes, calculations showed that the presence of water could significantly lower the energy barrier of the rate-limiting proton transfer step. researchgate.net The barrier decreased from 57.80 kcal mol−1 in a vacuum to 12.98 kcal mol−1 with water-mediated transfer, demonstrating the crucial role of the solvent. researchgate.net Investigating the reactions of this compound would require appropriate solvation models to accurately predict its behavior in different solvent environments.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, MD simulations could be used to study its conformational flexibility, particularly the rotation around the single bonds connecting the ethyl and vinyl groups to the benzene ring. In a solvent, MD can also simulate how solvent molecules arrange around the solute and how the molecule interacts with other species in solution, such as in the pre-organization stages of a chemical reaction or during polymer chain growth.

Quantitative Structure-Reactivity and Structure-Property Relationship Studies (QSAR/QSPR)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical methods that correlate the chemical structure of molecules with their biological activity or physical properties. These models are built by developing mathematical relationships between calculated molecular descriptors (e.g., electronic, steric, or hydrophobic parameters) and an observed property for a series of related compounds.

A hypothetical QSAR/QSPR study involving this compound would include synthesizing or computationally designing a series of related vinylbenzene derivatives with varying substituents. By calculating a range of molecular descriptors for each compound and measuring a specific property (e.g., reactivity in a polymerization reaction, absorption wavelength), a predictive model could be developed. This model could then be used to estimate the properties of new, untested vinylbenzene derivatives, guiding the design of molecules with desired characteristics.

Advanced Catalytic Applications and Mechanistic Studies Involving 1 Ethyl 4,5 Dimethoxy 2 Vinylbenzene and Its Analogues

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions for the functionalization of 1-Ethyl-4,5-dimethoxy-2-vinylbenzene and its analogues.